molecular formula C11H8ClN B1585704 2-(4-Chlorophenyl)pyridine CAS No. 5969-83-5

2-(4-Chlorophenyl)pyridine

Cat. No. B1585704
CAS RN: 5969-83-5
M. Wt: 189.64 g/mol
InChI Key: WHXIEVDMCNQVOV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)pyridine, also known as 2-CPP, is a synthetic compound belonging to the class of organic compounds known as pyridines. It is an aromatic compound with a molecular formula of C8H7ClN. 2-CPP is a colorless liquid, which has a strong odor and is soluble in water. It is used in various scientific research applications, such as biochemical studies and physiological studies, due to its unique properties.

Scientific Research Applications

Application 1: Synthesis of N-(Pyridin-2-yl)imidates

  • Summary of the Application: 2-(4-Chlorophenyl)pyridine is used in the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .
  • Methods of Application: The reaction process involved the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
  • Results or Outcomes: The present synthetic protocol was developed on one mmol scale, providing access to this important scaffold. A preliminary synthetic application of the present N-(pyridin-2-yl)imidates was carried out for their facile conversion into the N-heterocycles 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of the corresponding ethylenediamine and 1,3-diaminopropane .

Application 2: Catecholase Catalyst

  • Summary of the Application: 2-(4-Chlorophenyl)pyridine is used in the synthesis of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. These ligands, when combined with copper (II) salts, exhibit excellent catalytic activities for the oxidation of catechol to o-quinone .
  • Methods of Application: The kinetics of the reaction was followed by measuring the absorbance versus time with a UV-Vis spectrophotometer for one hour .
  • Results or Outcomes: The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone. In particular, the complexes formed between the ligands and the salts Cu(CH3COO)2 and CuSO4 show oxidation rates much higher than those found in the literature .

Application 3: Synthesis of 2-Pyridones

  • Summary of the Application: 2-(4-Chlorophenyl)pyridine is used in the synthesis of 2-pyridone compounds, which have versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .
  • Methods of Application: The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed. The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone .
  • Results or Outcomes: The synthesis of 2-pyridone compounds is an important research field and has attracted a great deal of attention due to their extensive applications in many fields .

Application 4: Synthesis of N-(2-chloro-4-pyridyl)urea Regulators

  • Summary of the Application: 4-Amino-2-chloropyridine, which can be synthesized from 2-(4-Chlorophenyl)pyridine, is used to synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the synthesis of 4-Amino-2-chloropyridine from 2-(4-Chlorophenyl)pyridine, and then using it to synthesize N-(2-chloro-4-pyridyl)urea .
  • Results or Outcomes: The N-(2-chloro-4-pyridyl)urea regulators synthesized from 4-Amino-2-chloropyridine are used to promote plant growth .

Application 5: Synthesis of Biologically Active Molecules

  • Summary of the Application: 2-(4-Chlorophenyl)pyridine is used in the synthesis of biologically active molecules with a 2-pyridone scaffold. These molecules have shown excellent activity as thrombin inhibitors .
  • Methods of Application: The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone. A novel synthesis of amino-substituted-2-pyridone has been reported. This reaction was carried out using a palladium catalyst under microwave irradiation .
  • Results or Outcomes: The biologically active molecule with a 2-pyridone scaffold exhibited excellent activity as a thrombin inhibitor, with a satisfactory IC 5 index (about 0.02–2.5 μM) .

Application 6: Synthesis of KT-30

  • Summary of the Application: 4-Amino-2-chloropyridine, which can be synthesized from 2-(4-Chlorophenyl)pyridine, is used to synthesize KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the synthesis of 4-Amino-2-chloropyridine from 2-(4-Chlorophenyl)pyridine, and then using it to synthesize KT-30 .
  • Results or Outcomes: KT-30 is an important pharmaceutical and pesticide intermediate. It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth .

properties

IUPAC Name

2-(4-chlorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXIEVDMCNQVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374051
Record name 2-(4-chlorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)pyridine

CAS RN

5969-83-5
Record name 2-(4-chlorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Chlorophenyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under a nitrogen stream, 5.0 g (0.032 mol) of 4-chloro-phenyl boronic acid, 10.0 g (0.064 mol) of 2-bromopyridine, 150□ of tetrahydrofuran and 2M potassium carbonate solution (20□) were placed into a 2-neck round flask 250□ and then 0.37 g (3 mol %) of palladium tetrakistriphenylphosphine [(pd(PPh3)4] was added as a catalyst. After the resulting solution was heated to reflux at 80° C. for 24 hours, the reaction was terminated. The resulting mixture was poured into a beaker containing 200□ of distilled water. After extraction with ether (150□) three times, 10 g of magnesium sulfate was added. The resulting solution was stirred by a rotary stirrer for 30 minutes and then the extraction mixture was filtered. After removing the solvent using a rotary evaporator, the residue was subjected to column chromatography using dichloromethane as a developing solvent and then distilled under reduced pressure to give the 2-(4-chloro-phenyl)pyridine. The yield was 56%.
Quantity
5 g
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reactant
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10 g
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palladium tetrakistriphenylphosphine
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0.37 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
D Cantillo, C Mateos, JA Rincon… - … A European Journal, 2015 - Wiley Online Library
Diazo anhydrides (ArNNONNAr) have been known since 1896 but have rarely been used in synthesis. This communication describes the development of a photochemical …
HC Böttcher, M Graf, P Mayer - Zeitschrift für anorganische und …, 2015 - Wiley Online Library
A convenient synthesis of cyclometalated complexes [{Rh(μ‐Cl)(C N) 2 } 2 ] [C N = ppy, 2‐phenylpyridinato (2); C N = ptpy, 2‐(p‐tolyl)pyridinato (3); 4‐Clppy = 4‐chloro‐2‐…
Number of citations: 2 onlinelibrary.wiley.com
T Taniguchi, M Imoto, M Takeda, F Matsumoto, T Nakai… - Tetrahedron, 2016 - Elsevier
A direct C–H arylation of aminoheterocycles with arylhydrazine hydrochlorides was developed. The reaction proceeds via a homolytic aromatic substitution mechanism involving aryl …
Number of citations: 27 www.sciencedirect.com
P Biswal, T Nanda, SK Banjare, SR Mohanty… - Chemical …, 2023 - pubs.rsc.org
A Rh-catalyzed C(sp2)–H propenylation has been reported by taking N-allyl benzimidazole as an allylamine congener. This transformation has been observed for the first time, where a …
Number of citations: 1 pubs.rsc.org
AI VanderWeide, WW Brennessel… - The Journal of Organic …, 2019 - ACS Publications
The reversibility of the concerted metalation–deprotonation exchange of eight para-substituted phenylpyridines is examined with the parent Cp*RhCl(κ-C,N-NC 5 H 4 –C 6 H 4 ). …
Number of citations: 13 pubs.acs.org
R Yan, H Yu, ZX Wang - Chinese Journal of Chemistry, 2021 - Wiley Online Library
Main observation and conclusion [Cp*Co(CO)I 2 ] effectively catalyzes pyridyl‐directed C—H allylation of arenes with allylic amines in the presence of AgOAc and CF 3 COOAg. The …
Number of citations: 6 onlinelibrary.wiley.com
M Ashraf Ali, H Osman, R Suresh Kumar… - Letters in Drug …, 2016 - ingentaconnect.com
A series of novel ethyl 1-(2-(4-(2-amino-5-(ethoxycarbonyl) phenyl) piperazin-1-yl) ethyl)-2-(2-(substituted) pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate analogues were …
Number of citations: 3 www.ingentaconnect.com
W Hagui, JF Soulé - The Journal of Organic Chemistry, 2020 - ACS Publications
We report herein a sustainable method for the preparation of 2-arylpyridines through C–H arylation of pyridines using in situ formed diazonium salts (from commercially available …
Number of citations: 18 pubs.acs.org
E Baranoff, BFE Curchod, F Monti, F Steimer… - Inorganic …, 2012 - ACS Publications
A series of homologous bis-cyclometalated iridium(III) complexes Ir(2,4-di-X-phenyl-pyridine) 2 (picolinate) (X = H, F, Cl, Br) HIrPic, FIrPic, ClIrPic, and BrIrPic has been synthesized and …
Number of citations: 115 pubs.acs.org
DC Fabry, YA Ho, R Zapf, W Tremel, M Panthöfer… - Green …, 2017 - pubs.rsc.org
Titanium dioxide was applied as an immobilized photocatalyst in a microstructured falling film reactor for the continuous-flow C–H arylation of heteroarenes with aryldiazonium salts as …
Number of citations: 70 pubs.rsc.org

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